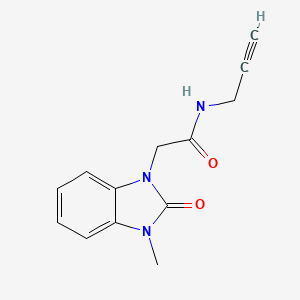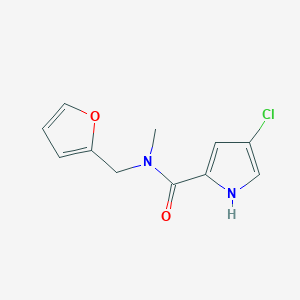
4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide, also known as CFI-400945, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 2012 and has since been the subject of numerous scientific research studies.
Mechanism of Action
The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide involves the inhibition of a protein called checkpoint kinase 1 (CHK1), which plays a critical role in the DNA damage response pathway. By inhibiting CHK1, 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide has been shown to have a significant impact on various biochemical and physiological processes in cancer cells. Studies have demonstrated that this compound can induce DNA damage, inhibit cell cycle progression, and promote apoptosis in cancer cells. Additionally, 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide in lab experiments is its specificity for CHK1 inhibition, which allows for targeted inhibition of cancer cells. Additionally, this compound has been shown to have low toxicity in preclinical studies, making it a promising candidate for clinical development. However, one limitation of using 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic efficacy.
Future Directions
There are several potential future directions for the use of 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide in cancer treatment. One area of research is the development of combination therapies that incorporate 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide with other cancer drugs, such as PARP inhibitors or immune checkpoint inhibitors. Additionally, further studies are needed to explore the potential use of 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide in the treatment of other types of cancer, as well as the development of more potent and selective CHK1 inhibitors.
Synthesis Methods
The synthesis of 4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide involves several steps, including the reaction of 2-furanyl methylamine with 4-chloro-1H-pyrrole-2-carboxylic acid, followed by the addition of N-methylmorpholine and isobutyl chloroformate. The resulting product is then purified by column chromatography to yield the final compound.
Scientific Research Applications
4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide has been shown to have potential as a therapeutic agent for the treatment of various types of cancer, including breast, lung, and ovarian cancer. Scientific studies have demonstrated that this compound has the ability to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells.
properties
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-14(7-9-3-2-4-16-9)11(15)10-5-8(12)6-13-10/h2-6,13H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGFQYYBTOTAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(furan-2-ylmethyl)-N-methyl-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7457625.png)
![(2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7457643.png)
![Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457645.png)

![2-[[2-(Dimethylamino)-2-(2-methoxyphenyl)ethyl]amino]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7457657.png)
![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)
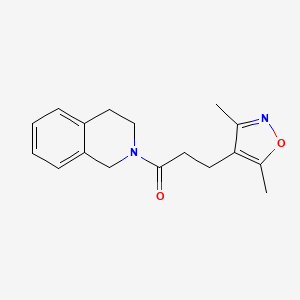
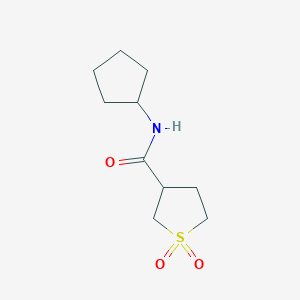
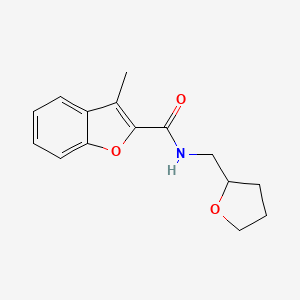
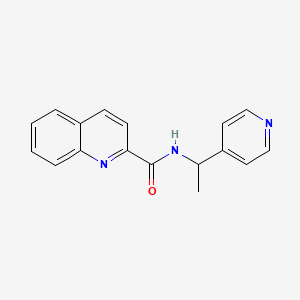
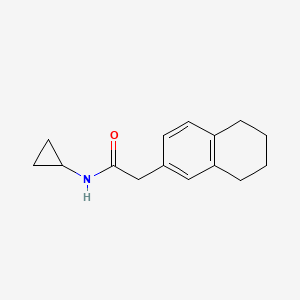
![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)
